

BI-749327: A Technical Guide for In Vitro Investigation of TRPC6 Function

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that plays a crucial role in various physiological processes, including calcium signaling, smooth muscle contraction, and kidney function.[1][2] Dysregulation of TRPC6 activity has been implicated in the pathophysiology of several diseases, such as focal segmental glomerulosclerosis, cardiac hypertrophy, and pulmonary hypertension.[3][4] This has led to the development of selective TRPC6 inhibitors as potential therapeutic agents and valuable research tools.

This technical guide provides an in-depth overview of **BI-749327**, a potent and selective antagonist of TRPC6. We will detail its mechanism of action, provide key in vitro experimental protocols for its use, and present its pharmacological data in a clear, comparative format. This guide is intended to equip researchers with the necessary information to effectively utilize **BI-749327** in their studies of TRPC6 function.

BI-749327: Pharmacological Profile and Properties

BI-749327 is an orally bioavailable and highly selective inhibitor of the TRPC6 ion channel.[5] Its chemical and pharmacological properties are summarized below.

Chemical Properties



Property	Value	Reference
Formal Name	[4-(6-amino-3-pyridazinyl)-1- piperidinyl][4-[4- (trifluoromethyl)phenoxy]pheny l]-methanone	
CAS Number	2361241-23-6	-
Molecular Formula	C23H21F3N4O2	-
Molecular Weight	442.4 g/mol	-
Solubility	DMSO: 31.25 mg/mL (70.63 mM)	-

In Vitro Potency and Selectivity

BI-749327 demonstrates potent inhibition of TRPC6 across different species with high selectivity against other TRPC channels, particularly the closely related TRPC3 and TRPC7.

Target	Species	IC50 (nM)	Selectivity vs. TRPC6	Reference
TRPC6	Mouse	13	-	_
Human	19	-		_
Guinea Pig	15	-		
TRPC3	Mouse	1,100	85-fold	
TRPC7	Mouse	550	42-fold	_

Mechanism of Action and Signaling Pathway

BI-749327 exerts its inhibitory effect by blocking the influx of cations, primarily Ca2+, through the TRPC6 channel. This disruption of calcium signaling has significant downstream consequences, most notably the suppression of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.

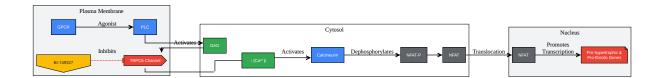


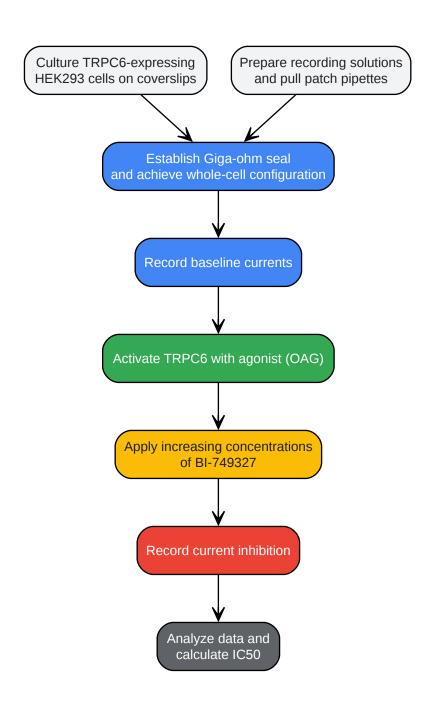
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The activation of TRPC6, often triggered by G-protein coupled receptors (GPCRs) and the subsequent production of diacylglycerol (DAG), leads to an increase in intracellular calcium. This rise in calcium activates calcineurin, a phosphatase that dephosphorylates NFAT, allowing its translocation to the nucleus. In the nucleus, NFAT acts as a transcription factor, promoting the expression of genes associated with pathological conditions like cardiac hypertrophy and fibrosis. **BI-749327**, by blocking the initial calcium entry through TRPC6, effectively prevents the activation of this entire cascade.









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